molecular formula C15H11ClO4 B2491264 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone CAS No. 338417-72-4

4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone

Cat. No.: B2491264
CAS No.: 338417-72-4
M. Wt: 290.7
InChI Key: PGQLWUARJSRWOT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone is a chromanone derivative characterized by a bicyclic core structure with hydroxyl groups at positions 5 and 7 and a 4-chlorophenyl substituent at position 2. This compound belongs to the flavanone subclass, which is known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-5,7-dihydroxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-9-3-1-8(2-4-9)11-7-14(19)20-13-6-10(17)5-12(18)15(11)13/h1-6,11,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQLWUARJSRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with resorcinol in the presence of a catalyst, followed by cyclization to form the chromanone structure. The reaction conditions often involve acidic or basic catalysts and may require specific temperature and solvent conditions to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromanone core can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

The chromanone scaffold has been recognized as a valuable therapeutic framework. The following are notable applications:

  • Anticancer Activity : Various derivatives of chromanones have shown promising anticancer properties. For instance, studies have indicated that modifications to the chromanone structure can enhance its efficacy against different cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Research has demonstrated that chromanone derivatives exhibit significant anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. This property makes them candidates for treating inflammatory diseases .
  • Antioxidant Properties : The presence of hydroxyl groups allows for effective scavenging of free radicals, contributing to the compound's antioxidant capabilities. This is particularly relevant in preventing oxidative stress-related diseases.

Biological Applications

  • Diagnostic Imaging : Derivatives of chromanones have been explored for their potential in diagnostic imaging, particularly in Alzheimer's disease. For example, certain derivatives have shown high binding affinities to amyloid plaques, facilitating early diagnosis through imaging techniques .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Industrial Applications

  • Pharmaceutical Development : 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for further derivatization to create more complex molecules with enhanced biological activity .
  • Cosmetic Formulations : The compound is also being investigated for use in cosmetic products due to its skin-beneficial properties, including anti-aging effects and improvement in skin texture .

Case Study 1: Anticancer Evaluation

A study focused on the anticancer potential of chromanone derivatives revealed that specific modifications led to improved activity against breast cancer cell lines. The derivatives were found to induce apoptosis via the mitochondrial pathway, showcasing the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Diagnostic Imaging in Alzheimer's Disease

Research conducted by Ganand et al. synthesized a series of chromanone derivatives aimed at targeting amyloid plaques associated with Alzheimer's disease. Their findings indicated that certain derivatives could selectively label these plaques, providing a promising avenue for early diagnosis through advanced imaging techniques .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer, anti-inflammatoryInduces apoptosis; inhibits cytokines
Biological ApplicationsDiagnostic imaging for Alzheimer'sHigh binding affinity to amyloid plaques
Industrial ApplicationsPharmaceutical synthesis; cosmetic formulationsServes as an intermediate; beneficial for skin health

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in redox reactions, contributing to its antioxidant properties. The chlorophenyl group can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular differences between 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone and related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Structural Features Reference CAS/ID
This compound C₁₅H₁₁ClO₄ 4-ClPh (4), -OH (5,7) Chlorophenyl enhances lipophilicity Not explicitly provided
Isoferreirin (5,7-Dihydroxy-3-(4-hydroxy-2-methoxyphenyl)chroman-4-one) C₁₆H₁₄O₇ 3-(4-OH-2-OMePh), -OH (5,7) Methoxy and hydroxy groups increase polarity 76656-75-2
Homoforreirin (3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one) C₁₇H₁₆O₇ 3-(2,4-OMePh), -OH (5,7) Dimethoxy groups reduce reactivity 482-01-9
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one C₁₅H₁₂O₅ 2-(4-OHPh), -OH (5,7) Hydroxyphenyl enhances hydrogen bonding 35212-22-7
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one C₁₅H₈Cl₂O₂ 4-ClPh (4), -Cl (7) Dichlorinated structure; planar chromenone 1437756-74-5

Notes:

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to hydroxyl- or methoxy-substituted analogs .
  • Electronic Effects : Chlorine’s electron-withdrawing nature alters electron density in the aromatic ring, affecting reactivity in electrophilic substitutions compared to methoxy or hydroxy groups .
  • Conformational Flexibility: The 7-chloro analog (CAS 1437756-74-5) adopts a planar chromenone structure, while the target compound’s dihydroxy groups may introduce steric hindrance .

Stability and Reactivity

  • Oxidative Stability: The target compound’s chlorine substituent may stabilize the chromanone ring against oxidation compared to non-halogenated analogs like Homoforreirin .
  • Acid-Base Behavior : The 5,7-dihydroxy groups confer acidity (pKa ~8–10), while methoxy-substituted analogs (e.g., Isoferreirin) exhibit lower acidity .

Biological Activity

4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone is a chromanone derivative that has garnered attention for its diverse biological activities. Chromanones are known for their potential therapeutic properties, including anticancer, antioxidant, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a chromanone backbone with hydroxyl groups at positions 5 and 7, and a chlorophenyl substituent at position 4. This structural configuration is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results.

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)3.86Significant antiproliferative effect
A549 (Lung Cancer)5.62Potent cytotoxicity
HT-29 (Colorectal Cancer)0.47Highly effective

In a study focusing on multiple cancer types, the compound exhibited significant activity against several cell lines, indicating its broad-spectrum anticancer properties .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It demonstrated substantial free radical scavenging ability, outperforming standard antioxidants like vitamin E in various assays.

Assay Type Activity Measurement Result
DPPH Scavenging% InhibitionUp to 90% inhibition
Lipid Peroxidation% Inhibition176.8 to 300 µg/mL

These results suggest that the presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against both bacterial and fungal strains. In vitro studies indicated that it was particularly effective against Salmonella typhi and other pathogens.

Microorganism Activity
Salmonella typhiStrong antibacterial
Candida albicansModerate antifungal

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways such as Bcl-2 and Bax.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting proliferation.
  • Antioxidant Mechanism : The hydroxyl groups play a crucial role in scavenging free radicals and reducing oxidative damage in cells.

Case Studies

  • Study on Breast Cancer Cells : In a controlled experiment with MCF-7 cells, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls.
  • Antioxidant Efficacy Study : A comparative analysis demonstrated that this compound had superior antioxidant capacity compared to established antioxidants like Trolox and vitamin E.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(4-Chlorophenyl)-5,7-dihydroxy-2-chromanone, and what are the critical reaction parameters?

  • Answer : The compound can be synthesized via cyclization of a chalcone precursor under acidic or basic conditions. Key steps include:

  • Precursor preparation : Condensation of 4-chlorobenzaldehyde with a protected dihydroxyacetophenone derivative (e.g., 2',4'-dihydroxyacetophenone) using Claisen-Schmidt conditions .
  • Cyclization : Acid-catalyzed (e.g., HCl/ethanol) or base-mediated (e.g., NaOH) ring closure to form the chromanone core. Temperature control (60–80°C) is critical to avoid side reactions like over-oxidation .
  • Deprotection : Removal of protecting groups (e.g., methyl ethers) using BBr₃ in dichloromethane to yield free hydroxyl groups .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

  • Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for the 4-chlorophenyl group), hydroxyl protons (δ 9–12 ppm, broad), and chromanone ring protons (e.g., H-3 at δ 2.7–3.1 ppm as a doublet) .
  • ¹³C NMR : Carbonyl resonance (C-4, δ 180–185 ppm), aromatic carbons (δ 110–160 ppm), and hydroxyl-bearing carbons (C-5/C-7, δ 155–165 ppm) .
  • IR : Stretching vibrations for C=O (~1640 cm⁻¹), phenolic O–H (~3300 cm⁻¹), and C–Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, and how can data quality be optimized?

  • Answer :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) .
  • Data quality : Ensure high completeness (>95%), low Rint (<0.05), and resolution ≤0.8 Å. Anisotropic displacement parameters refine chlorine and oxygen positions .

Q. How do substituents on the phenyl ring (e.g., chloro vs. methoxy) influence the compound’s electronic properties and bioactivity?

  • Answer :

  • Electronic effects : The electron-withdrawing Cl group reduces electron density on the aromatic ring compared to electron-donating OCH₃, altering H-bonding capacity and redox potential .
  • Bioactivity : Chlorophenyl derivatives often exhibit enhanced cytotoxicity due to increased lipophilicity and membrane permeability. Compare with analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) using in vitro assays .

Q. What strategies resolve contradictions between computational predictions (e.g., NMR chemical shifts) and experimental data?

  • Answer :

  • Validation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate incorrect tautomer assignments or solvent effects .
  • Crystal packing analysis : Compare SCXRD-derived torsion angles with molecular dynamics simulations to assess conformational flexibility .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR (DMSO-d₆)δ 12.1 (s, 5-OH), 10.8 (s, 7-OH), 7.4 (d, Ar–H)
¹³C NMRδ 182.3 (C=O), 158.1 (C-5), 156.9 (C-7)
IR1642 cm⁻¹ (C=O), 3270 cm⁻¹ (O–H)

Table 2 : Crystallographic Refinement Parameters (Hypothetical Example)

ParameterValueReference
Space groupP2₁/c
R10.041
wR20.112
C–Cl bond length1.742 Å

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